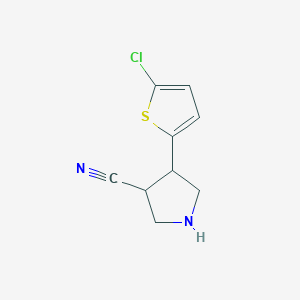

4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile

CAS No.: 1366985-42-3

Cat. No.: VC3132266

Molecular Formula: C9H9ClN2S

Molecular Weight: 212.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1366985-42-3 |

|---|---|

| Molecular Formula | C9H9ClN2S |

| Molecular Weight | 212.7 g/mol |

| IUPAC Name | 4-(5-chlorothiophen-2-yl)pyrrolidine-3-carbonitrile |

| Standard InChI | InChI=1S/C9H9ClN2S/c10-9-2-1-8(13-9)7-5-12-4-6(7)3-11/h1-2,6-7,12H,4-5H2 |

| Standard InChI Key | YQHXCYUTWVLZFZ-UHFFFAOYSA-N |

| SMILES | C1C(C(CN1)C2=CC=C(S2)Cl)C#N |

| Canonical SMILES | C1C(C(CN1)C2=CC=C(S2)Cl)C#N |

Introduction

Chemical Identity and Structure

Basic Identification

4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile is a nitrogen and sulfur-containing heterocyclic compound with a chlorine substitution on the thiophene ring. It has been assigned the PubChem CID 121199424 and is registered with the CAS number 1366985-42-3 . The compound features a thiophene ring connected to a pyrrolidine system, which carries a nitrile (CN) group. This unique structural arrangement contributes to its chemical reactivity and potential biological properties.

Molecular Representations

The compound consists of a five-membered thiophene ring with a chlorine atom at position 5, connected to a pyrrolidine ring at position 2 of the thiophene. The pyrrolidine ring bears a nitrile group at position 3. This structural arrangement creates specific electronic and conformational properties that influence its chemical behavior and potential interactions with biological systems. The molecular formula is C9H9ClN2S, representing the nine carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and one sulfur atom that constitute the molecule .

Structural Analogs and Related Compounds

Several structural analogs of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile have been documented, including 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carboxylic acid (PubChem CID 91089613) . This carboxylic acid derivative shares the same core structure but features a carboxylic acid group (COOH) in place of the nitrile (CN) group. The structural similarities between these compounds suggest potential commonalities in synthesis routes and possible interconversion through appropriate chemical transformations.

Physicochemical Properties

Physical Properties

4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile presents as a solid compound at standard temperature and pressure. Its molecular weight is 212.70 g/mol, and it has an exact mass of 212.0174972 Da as determined by high-resolution mass spectrometry techniques . This precise molecular weight is critical for analytical identification and purity assessment of the compound.

Chemical Properties

The compound features three main functional groups: a chlorothiophene, a pyrrolidine ring, and a nitrile group. The presence of these functional groups confers specific chemical reactivity patterns. The thiophene ring provides aromatic character, the pyrrolidine nitrogen offers basic properties, and the nitrile group can participate in various transformations, including hydrolysis, reduction, and nucleophilic addition reactions.

Computed Physicochemical Parameters

Table 1 presents the key computed physicochemical properties of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile:

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 212.70 g/mol | Computed by PubChem 2.1 |

| XLogP3-AA | 1.7 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.6.11 |

| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.6.11 |

| Exact Mass | 212.0174972 Da | Computed by PubChem 2.1 |

These parameters indicate that 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile has a moderate lipophilicity (XLogP3-AA = 1.7), which suggests a balance between hydrophilic and lipophilic properties. This balanced lipophilicity, combined with its hydrogen bonding capabilities (1 donor, 3 acceptors), suggests potential for good membrane permeability while maintaining sufficient water solubility for biological applications .

Synthesis and Preparation

Related Synthetic Methodologies

The synthesis of related compounds, such as 2-amino-4,5-dihydrothiophene-3-carbonitriles, involves reaction sequences using aldehydes, cyanothioacetamide, and phenacyl thiocyanate under basic conditions . These synthetic approaches might be adapted for the preparation of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile with appropriate modifications to accommodate the specific structural features of the target compound.

Research Applications and Biological Activity

Structure-Activity Relationships

The structural features of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can be analyzed in the context of known structure-activity relationships (SAR) of similar compounds. The chlorothiophene moiety contributes to increased lipophilicity and potential interactions with hydrophobic binding pockets in biological targets. The pyrrolidine ring provides conformational constraints and a basic nitrogen that can participate in hydrogen bonding. The nitrile group serves as a potential hydrogen bond acceptor and may influence the electronic properties of the molecule.

Structural Comparisons with Related Compounds

Comparison with Carboxylic Acid Analog

4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can be directly compared with its carboxylic acid counterpart, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carboxylic acid. Table 2 presents a comparative analysis of their key properties:

| Property | 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile | 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carboxylic acid |

|---|---|---|

| Molecular Formula | C9H9ClN2S | C9H10ClNO2S |

| Molecular Weight | 212.70 g/mol | 231.70 g/mol |

| XLogP3-AA | 1.7 | -0.8 |

| H-Bond Donors | 1 | 2 |

| H-Bond Acceptors | 3 | 4 |

| Rotatable Bonds | 1 | 2 |

This comparison reveals significant differences in lipophilicity (XLogP3-AA values of 1.7 versus -0.8) and hydrogen bonding capabilities, which would substantially influence their biological distribution, membrane permeability, and target interactions .

Structural Features Influencing Activity

The differential properties between 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile and related compounds offer insights into structural features that might influence biological activity:

-

The nitrile group (CN) in 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile provides a linear, relatively small functional group with moderate hydrogen bond accepting capacity, whereas the carboxylic acid group (COOH) in the analog provides stronger hydrogen bond donating and accepting capabilities.

-

The higher lipophilicity of the nitrile derivative might enhance membrane permeability compared to the carboxylic acid analog, potentially leading to differences in cellular uptake and distribution.

-

The pyrrolidine ring provides a constrained conformation that positions the functional groups in specific three-dimensional orientations, which may be critical for interaction with biological targets.

These structural considerations provide a foundation for rational design of derivatives with optimized properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume